Molecular Weight and Spacer Length Comparison: Ald-Ph-PEG2-Boc vs. Ald-Ph-PEG4-Boc
Ald-Ph-PEG2-Boc provides a shorter, more rigid PEG2 spacer (MW 294.34 g/mol) compared to the PEG4 analog Ald-Ph-PEG4-Boc (MW 453.53 g/mol). This reduction in linker length is critical for achieving optimal ternary complex geometry in many PROTAC systems . While both linkers share the same aldehyde and Boc functionalities, the compact PEG2 chain minimizes unwanted conformational flexibility that can hinder productive target-E3 ligase interactions. This difference is supported by class-level inference from PROTAC linker studies, which show that PEG2-based PROTACs can exhibit enhanced degradation efficiency over PEG4-based counterparts for certain protein targets [1].
| Evidence Dimension | Linker Length (Molecular Weight Proxy) |
|---|---|
| Target Compound Data | 294.34 g/mol |
| Comparator Or Baseline | Ald-Ph-PEG4-Boc: 453.53 g/mol |
| Quantified Difference | 159.19 g/mol (lower molecular weight for target) |
| Conditions | Standard molecular weight calculation |
Why This Matters
A smaller, more rigid linker can improve PROTAC degradation efficiency by reducing the entropic penalty of ternary complex formation and preventing non-productive conformations, making Ald-Ph-PEG2-Boc the preferred choice when a compact spacer is required.
- [1] GlpBio. Ald-Ph-PEG4-Boc (CAS 1807518-64-4) - Product Page. View Source
